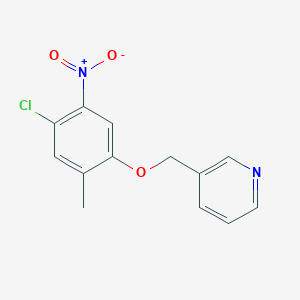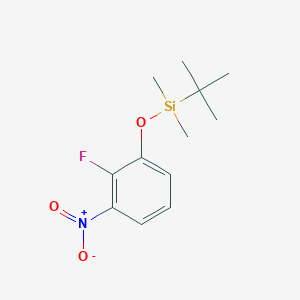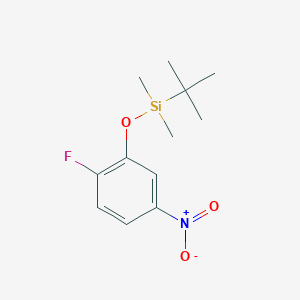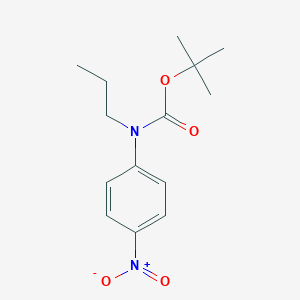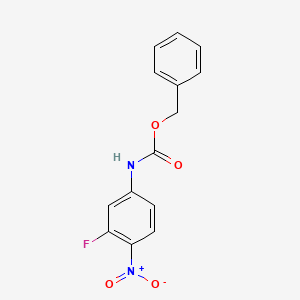
Tert-butyl N-(3-nitrophenyl)-N-propylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(3-nitrophenyl)-N-propylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of a tert-butyl group, a 3-nitrophenyl group, and a propyl group attached to a carbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-nitrophenyl)-N-propylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(3-nitrophenyl)-N-propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Tert-butyl N-(3-nitrophenyl)-N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of strong acids or bases.
Nucleophilic Addition: The carbonyl group in the carbamate can undergo nucleophilic addition reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Nucleophilic Addition: Amines or alcohols as nucleophiles.
Major Products Formed
Reduction: Formation of tert-butyl N-(3-aminophenyl)-N-propylcarbamate.
Hydrolysis: Formation of N-(3-nitrophenyl)-N-propylamine and carbon dioxide.
Nucleophilic Addition: Formation of various substituted carbamates.
科学研究应用
Tert-butyl N-(3-nitrophenyl)-N-propylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of tert-butyl N-(3-nitrophenyl)-N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways and cellular processes, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- Tert-butyl N-(4-nitrophenyl)-N-propylcarbamate
- Tert-butyl N-(3-nitrophenyl)-N-butylcarbamate
- Tert-butyl N-(3-nitrophenyl)-N-ethylcarbamate
Uniqueness
Tert-butyl N-(3-nitrophenyl)-N-propylcarbamate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the 3-nitrophenyl group, in particular, influences its reactivity and interaction with molecular targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
tert-butyl N-(3-nitrophenyl)-N-propylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-9-15(13(17)20-14(2,3)4)11-7-6-8-12(10-11)16(18)19/h6-8,10H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLUQPOGWLOGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
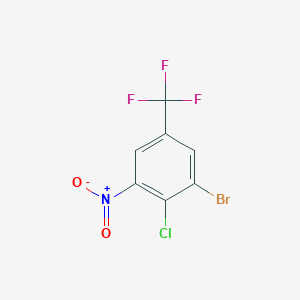
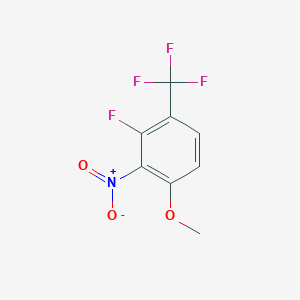
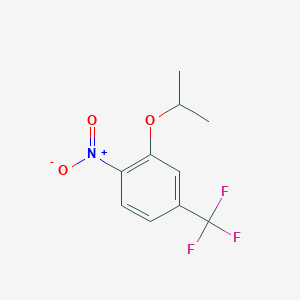
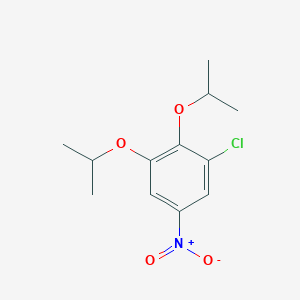
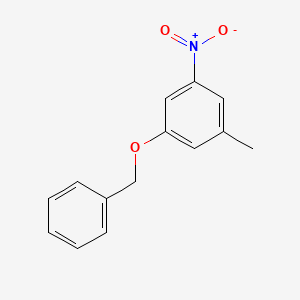
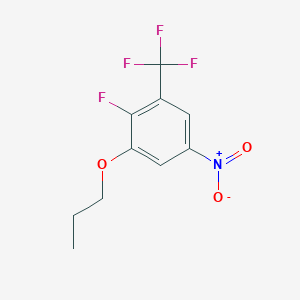
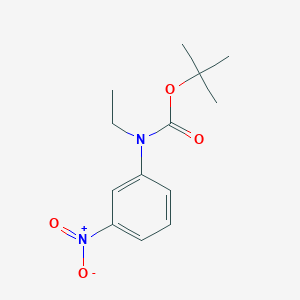
![1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-pyrrole](/img/structure/B8030921.png)
![4-Fluoro-1-[(4-fluorophenyl)methoxy]-2-nitrobenzene](/img/structure/B8030922.png)
